molecular formula C18H25NO2 B1604292 Cyclohexyl 4-(morpholinomethyl)phenyl ketone CAS No. 898770-79-1

Cyclohexyl 4-(morpholinomethyl)phenyl ketone

Cat. No.: B1604292
CAS No.: 898770-79-1
M. Wt: 287.4 g/mol
InChI Key: KNYGNPABHZDUTQ-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(morpholinomethyl)phenyl ketone is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidation of Enamines

Research has shown that enamines like 4-(1-cyclohexen-1-yl)-morpholine undergo oxidation with lead tetraacetate to produce products like N-acetyl-morpholine and 2-acetoxy-ketone. These reactions are significant in understanding the chemical behavior of cyclohexyl morpholino compounds under oxidative conditions (Corbani, Rindonek, & Scolastico, 1973).

Nucleophilic Behavior in Organic Synthesis

Morpholinoenamines derived from cyclohexyl and related compounds exhibit specific nucleophilic behaviors in reactions with various agents like diethyl azodicarboxylate and phenylisocyanate, contributing valuable insights for organic synthesis (Ferri, Pitacco, & Valentin, 1978).

Synthesis of Cycloalkanes

The cyclohexyl group has been utilized in synthesizing specific cycloalkanes. For instance, reactions involving enamines and phenylacetylene in the presence of Cu(I) halides result in compounds like 1-morpholino-1-(phenylethynyl)cyclohexane, vital in the study of cycloalkane chemistry (Vkhin, Komissarov, & Orlova, 1994).

Use in Hetero- and Carbo-cyclization

Cyclohexyl compounds demonstrate utility in hetero- and carbo-cyclization processes. For example, 2-morpholinobuta-1,3-diene reacts with various aldehydes to yield different cyclohexene derivatives, showing versatility in chemical transformations (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).

In Pharmaceutical Research

Cyclohexyl compounds have been explored in pharmaceutical research for their potential in drug synthesis and metabolite analysis. This includes studies on the metabolism mechanism of related compounds and their interaction with enzymes (Shaikh et al., 2007).

Safety and Hazards

While the specific safety data sheet for Cyclohexyl 4-(morpholinomethyl)phenyl ketone was not found, it’s generally advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical compounds .

Properties

IUPAC Name

cyclohexyl-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-19-10-12-21-13-11-19/h6-9,16H,1-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGNPABHZDUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642665
Record name Cyclohexyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-79-1
Record name Cyclohexyl{4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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